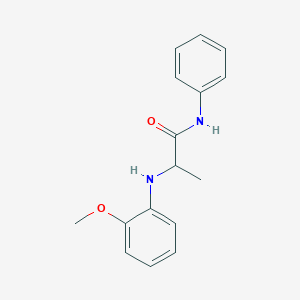![molecular formula C22H26N4 B4577366 2,6-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine](/img/structure/B4577366.png)
2,6-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine
Übersicht
Beschreibung
2,6-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQ belongs to the class of quinoline-based compounds and has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2,6-Dimethyl-N-[4-(4-Methyl-1-Piperazinyl)Phenyl]-4-Quinolinamine and its derivatives have been synthesized and investigated for various biological activities. These compounds have been studied for their potential antimicrobial, antileishmanial, and neuroleptic properties.
Antileishmanial Activity : A study on the synthesis and antileishmanial activity of related 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines showed that altering the terminal piperazine moiety could achieve increased potency against Leishmania donovani infections, indicating the chemical's relevance in developing treatments for leishmaniasis (Johnson & Werbel, 1983).
Neuroleptic Agents : Research into (4-phenyl-1-piperazinyl)-propoxy-2(1H)-quinolinone derivatives as neuroleptic agents found that these compounds exhibit potent antimethamphetamine and anti-epinephrine activities, suggesting their potential in developing novel neuroleptic drugs (Banno et al., 1988).
Antimicrobial Agents : The synthesis of s-Triazine-Based Thiazolidinones from a key intermediate of 4-(4-amino-6-dimethylamino-[1,3,5]-triazin-2-yloxy)-1-methyl-1H-quinolin-2-one demonstrated potent antimicrobial activity against a range of bacteria and fungi, showing the compound's potential as a base for developing new antimicrobial agents (Patel et al., 2012).
Potential Therapeutic Uses
The diversity in the chemical's applications, from treating infectious diseases to potentially managing neurological disorders, underscores its significance in scientific research.
Analgesic Activities : Some derivatives have been evaluated for their analgesic and anti-inflammatory properties, revealing potent analgesic activities that surpass those of reference compounds like glafenine and aminopyrine. This highlights the compound's utility in pain management research (Manoury et al., 1979).
Selective Serotonin Uptake Inhibitor : The compound Du 24565, identified as a potent and selective inhibitor of serotonin uptake, shows promise as a potential antidepressant, indicating the compound's significance in studying and managing depression (Vaatstra et al., 1981).
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-16-4-9-21-20(14-16)22(15-17(2)23-21)24-18-5-7-19(8-6-18)26-12-10-25(3)11-13-26/h4-9,14-15H,10-13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIDZTONLZEPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577284.png)
![N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B4577293.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-ethoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4577301.png)
![3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4577306.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4577319.png)
![7-phenyl-3-(2-thienyl)-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B4577323.png)
![{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4577327.png)
![2-[(cyanomethyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4577331.png)
![N-(2-methoxyphenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4577338.png)
![3-(5-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577344.png)
![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B4577352.png)

![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577359.png)
![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4577373.png)
